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molecular formula C9H10F3NO B068252 2-(4-(Trifluoromethoxy)phenyl)ethanamine CAS No. 170015-99-3

2-(4-(Trifluoromethoxy)phenyl)ethanamine

Cat. No. B068252
M. Wt: 205.18 g/mol
InChI Key: HHLGARPFXWIYTE-UHFFFAOYSA-N
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Patent
US06441239B1

Procedure details

650 ml of methanol, 260 g of (4-trifluoromethoxyphenyl)acetonitrile, and moist Raney nickel in an amount corresponding to 0.39 mol were initially charged in an autoclave, and 260 ml of ammonia were condensed in. The mixture was hydrogenated at 130° C. and a hydrogen pressure of 140 bar for 2 hours. The reaction mixture was then vented at room temperature, and the catalyst was filtered off. The filtrate was distilled at 10 hPa. This gave 224.5 g of 2-(4-trifluoromethoxyphenyl)ethylamine as a colorless liquid (86.7% of theory) of b.p. 84-86° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
260 g
Type
reactant
Reaction Step Two
Quantity
260 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
650 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:14])([F:13])[O:3][C:4]1[CH:9]=[CH:8][C:7]([CH2:10][C:11]#[N:12])=[CH:6][CH:5]=1.N.[H][H]>[Ni].CO>[F:1][C:2]([F:13])([F:14])[O:3][C:4]1[CH:5]=[CH:6][C:7]([CH2:10][CH2:11][NH2:12])=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
Quantity
260 g
Type
reactant
Smiles
FC(OC1=CC=C(C=C1)CC#N)(F)F
Name
Quantity
260 mL
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Name
Quantity
650 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
condensed in
CUSTOM
Type
CUSTOM
Details
was hydrogenated at 130° C.
CUSTOM
Type
CUSTOM
Details
was then vented at room temperature
FILTRATION
Type
FILTRATION
Details
the catalyst was filtered off
DISTILLATION
Type
DISTILLATION
Details
The filtrate was distilled at 10 hPa

Outcomes

Product
Name
Type
Smiles
FC(OC1=CC=C(C=C1)CCN)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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